![molecular formula C7H7FO3S B2907177 4-Fluorophenyl methanesulfonate CAS No. 72358-72-6](/img/structure/B2907177.png)
4-Fluorophenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl methanesulfonate (4-FMS) is an organofluorine compound that is used in a variety of scientific research applications. It is commonly used in the synthesis of organic compounds, as well as in biochemical and physiological experiments. 4-FMS is a versatile compound that can be used to create a range of compounds, from small molecules to larger, more complex compounds. Furthermore, it has been used in a variety of biochemical and physiological studies, as well as in drug development.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
4-Fluorophenyl methanesulfonate: is widely used in the synthesis of various pharmaceutical compounds due to its ability to act as a fluorinating agent . It introduces a fluorine atom into the molecular structure, which can significantly alter the biological activity of the compound. For example, it’s used in the synthesis of antileishmanial agents , where the fluorine atom can improve the efficacy and selectivity of the drug .
Mechanism of Action
Target of Action
4-Fluorophenyl methanesulfonate is a key component of the drug Safinamide . The primary targets of Safinamide are monoamine oxidase B (MAO-B), voltage-dependent Na+ channels, Ca2+ channels, and glutamate .
Mode of Action
Safinamide, which contains 4-Fluorophenyl methanesulfonate, acts by inhibiting MAO-B and reducing glutamate release . It also modulates Ca2+ channels and blocks voltage-dependent Na+ channels . This broad spectrum of action corresponds to the multiple heterogeneous alterations of brain neurochemistry in Parkinson’s disease .
Biochemical Pathways
The biochemical pathways affected by Safinamide are primarily related to the neurotransmitter systems disrupted in Parkinson’s disease . By inhibiting MAO-B, Safinamide prevents the breakdown of dopamine, thereby increasing its availability . The inhibition of glutamate release, modulation of Ca2+ channels, and blockage of voltage-dependent Na+ channels further contribute to its therapeutic effects .
Pharmacokinetics
Safinamide is administered once daily at oral doses of 50–100 mg . It is well-tolerated and safe . The pharmacokinetics of Safinamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, contribute to its bioavailability and therapeutic efficacy .
Result of Action
The result of Safinamide’s action is the amelioration of motor symptoms in patients with Parkinson’s disease . This is achieved through the enhancement of dopaminergic function and inhibition of excessive glutamate release .
properties
IUPAC Name |
(4-fluorophenyl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERGNBBIBYFCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.